molecular formula C22H23N5O2S B251190 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

カタログ番号 B251190
分子量: 421.5 g/mol
InChIキー: FISIPUSCNXDHSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as thiadiazoles, which have been shown to exhibit a wide range of biological activities. In

作用機序

The mechanism of action of 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer effects by inhibiting the activity of a protein known as heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of a wide range of client proteins, many of which are involved in cancer cell survival and proliferation. Inhibition of Hsp90 activity by 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide leads to the degradation of these client proteins and ultimately results in cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has also been shown to exhibit other biochemical and physiological effects. Studies have suggested that the compound may have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a variety of inflammatory diseases. The compound has also been shown to exhibit neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

実験室実験の利点と制限

One advantage of using 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new anti-cancer therapies. Another advantage is its potential for use in the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
One limitation of using 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells in culture or to animals in vivo. Another limitation is the lack of information on the compound's toxicity and pharmacokinetics, which could limit its potential for use in humans.

将来の方向性

There are several future directions for research on 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide. One area of research is the development of new analogs of the compound that exhibit improved solubility and pharmacokinetics. Another area of research is the investigation of the compound's potential for use in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in the treatment of other diseases beyond cancer.

合成法

The synthesis of 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been reported in the literature. The synthesis involves the reaction of 2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline with 4-bromobutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with benzoyl chloride to yield the final product, 3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide.

科学的研究の応用

3-butoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide has been studied for its potential applications in scientific research. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.

特性

分子式

C22H23N5O2S

分子量

421.5 g/mol

IUPAC名

3-butoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-5-11-29-18-8-6-7-16(12-18)20(28)23-19-13-17(10-9-14(19)2)21-26-27-15(3)24-25-22(27)30-21/h6-10,12-13H,4-5,11H2,1-3H3,(H,23,28)

InChIキー

FISIPUSCNXDHSI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

正規SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。